molecular formula C22H30ClN5O2S B2793675 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331192-12-1

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2793675
CAS No.: 1331192-12-1
M. Wt: 464.03
InChI Key: RSCBUACBSWIICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a sophisticated synthetic organic compound featuring a benzothiazole core structure linked to an ethyl-substituted pyrazole carboxamide framework with a morpholinoethyl side chain, presented as a hydrochloride salt to enhance stability and solubility. This molecular architecture shares structural similarities with compounds described in patent literature covering benzothiazol derivatives . The specific arrangement of ethyl substitutions on both the benzothiazole and pyrazole rings, combined with the morpholine-containing side chain, suggests potential research applications in neurological studies and enzyme inhibition research, consistent with the research directions observed in related chemical entities . Researchers investigating heterocyclic compounds with potential biological activity may find this compound particularly valuable for structure-activity relationship studies, given its complex molecular framework incorporating multiple privileged structures common in medicinal chemistry, including the benzothiazole ring system known for diverse pharmacological properties and the morpholine group that often enhances pharmacokinetic characteristics . The hydrochloride salt form ensures improved handling properties and solubility in various aqueous and organic solvent systems, facilitating in vitro experimental protocols. This product is provided with comprehensive analytical characterization to ensure identity and purity for research applications. Strictly for research purposes only—not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate handling procedures for synthetic organic compounds in laboratory settings.

Properties

IUPAC Name

2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S.ClH/c1-4-17-7-6-8-19-20(17)23-22(30-19)26(10-9-25-11-13-29-14-12-25)21(28)18-15-16(3)24-27(18)5-2;/h6-8,15H,4-5,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCBUACBSWIICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NN4CC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:

    Synthesis of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate by reacting substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

    Formation of Pyrazole Ring: The benzothiazole intermediate is then coupled with 1-(2-chloroethyl) piperidine hydrochloride to form the pyrazole ring.

    Introduction of Morpholine Moiety:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions typical of pyrazole derivatives, benzothiazoles, and tertiary amines. Key reaction types include:

Nucleophilic Aromatic Substitution

  • The electron-deficient benzothiazole ring undergoes substitution at the 2-position with nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Example: Reaction with sodium methoxide yields methoxy-substituted derivatives.

Oxidation and Reduction

  • Pyrazole Ring : Susceptible to oxidation with KMnO₄ or H₂O₂, forming hydroxylated or ketone products.

  • Morpholine Moiety : Resistant to mild oxidizing agents but can be oxidized under strong conditions (e.g., HNO₃) to form morpholine N-oxide derivatives .

Acid-Base Reactions

  • The hydrochloride salt dissociates in aqueous solutions, releasing free base and HCl. The morpholine nitrogen can act as a weak base, forming salts with strong acids .

Coupling Reactions

  • The carboxamide group enables HATU- or EDCI-mediated coupling with amines or hydrazines to form urea or thiourea derivatives .

Key Reagents and Conditions

Reactions are highly dependent on functional groups and reaction media:

Reaction Type Reagents/Conditions Products
Nucleophilic SubstitutionNaOCH₃, DMF, 80°CMethoxy-benzothiazole derivatives
OxidationKMnO₄ (aq), H₂SO₄, 60°CPyrazole-4-carboxylic acid
ReductionNaBH₄, MeOH, rtPartially saturated pyrazole derivatives
Amide CouplingHATU, DIPEA, DCMUrea-linked analogs
Salt FormationHCl (g), Et₂OHydrochloride salt recovery

Mechanistic Insights

Electrophilic Aromatic Substitution

  • Benzothiazole’s electron-withdrawing nature directs electrophiles to the 5- and 7-positions. Nitration studies show regioselectivity influenced by steric effects from the ethyl group.

Steric Effects in Coupling Reactions

  • The 3-methyl group on the pyrazole ring hinders coupling at the 4-position, favoring reactions at the 5-carboxamide site .

Solubility Considerations

  • Reactions in polar aprotic solvents (DMF, DMSO) enhance solubility due to the morpholine moiety’s hydrophilic nature .

Stability and Side Reactions

  • Hydrolysis : The carboxamide bond is stable under acidic conditions but hydrolyzes slowly in alkaline media (pH >10) to carboxylic acid.

  • Thermal Decomposition : Degrades above 200°C, releasing morpholine and CO₂ .

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction times for amide coupling steps from 12 h to 2 h .

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the potential anticancer properties of pyrazole derivatives. The incorporation of benzothiazole has been associated with enhanced cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that this compound may exhibit similar effects.

Antimicrobial Properties

The benzothiazole component is known for its antimicrobial activity. Research has shown that derivatives containing benzothiazole can be effective against a range of pathogens, including bacteria and fungi. This compound's potential as an antimicrobial agent warrants further investigation, particularly against resistant strains.

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for the treatment of inflammatory diseases such as arthritis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values in the low micromolar range, suggesting potent activity.

Case Study 2: Antimicrobial Efficacy

Research conducted on related benzothiazole compounds demonstrated effectiveness against multi-drug resistant bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, indicating that the inclusion of morpholine could further improve efficacy.

Case Study 3: Anti-inflammatory Mechanism

In a preclinical trial reported in Pharmacology Research, a pyrazole derivative was shown to reduce inflammation markers in animal models of arthritis. This suggests that similar compounds may possess therapeutic potential for managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₂H₂₈ClN₅O₂S 482.0* 4-Ethyl-benzothiazole, 1-ethyl-3-methyl-pyrazole, morpholinylethyl side chain N/A
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-1,3-Dimethyl-N-[2-(Morpholin-4-yl)Ethyl]-1H-Pyrazole-5-Carboxamide HCl C₂₀H₂₅Cl₂N₅O₃S 486.4 7-Chloro-4-methoxy-benzothiazole, 1,3-dimethyl-pyrazole
4-Chloro-1-Methyl-N-[1-(2-Morpholin-4-ylEthyl)-1H-Benzimidazol-2-yl]-1H-Pyrazole-5-Carboxamide C₁₈H₂₁ClN₆O₂ 388.9 Benzimidazole core, 4-chloro-pyrazole
1-Methyl-3-(Morpholin-4-ylCarbonyl)-N-[2-(4-Nitro-1H-Pyrazol-1-yl)Ethyl]-1H-Pyrazole-5-Carboxamide C₁₅H₂₀N₈O₄ 408.4 Morpholinylcarbonyl group, 4-nitro-pyrazole
1-(4-Chloro-2-Methylphenyl)-N-(5-Chloro-6-(2H-1,2,3-Triazol-2-yl)Pyridin-3-yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide C₂₀H₁₄Cl₂F₃N₇O 481.8 Trifluoromethyl group, triazole-pyridine hybrid

Key Observations:

Benzothiazole vs. Benzimidazole Cores: The target compound’s benzothiazole core (vs.

Substituent Effects :

  • The 4-ethyl group on benzothiazole (target compound) increases hydrophobicity compared to the 7-chloro-4-methoxy substituent in , which combines halogenated hydrophobicity with methoxy polarity.
  • Morpholine Positioning : The morpholinylethyl side chain in the target compound and enhances solubility, while ’s morpholinylcarbonyl group introduces a polar carbonyl moiety.

Halogenation : Chlorine or trifluoromethyl groups (e.g., ) improve metabolic stability but may reduce solubility.

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl groups likely increase logP compared to (Cl and OCH₃ substituents) but reduce it relative to ’s trifluoromethyl group.
  • Solubility : Morpholine-containing derivatives (target, ) exhibit moderate aqueous solubility due to the basic amine and oxygen atoms, though hydrochloride salt formation (target, ) enhances this further.
  • Crystallinity : The hydrochloride salt form (target, ) improves crystallinity, aiding purification—consistent with synthetic protocols in , where HCl washing is used for carboxamide derivatives.

Biological Activity

The compound 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride (CAS Number: 1331192-12-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly its anti-tubercular and anticancer properties, supported by various studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the formation of the benzothiazole moiety and subsequent modifications to introduce the pyrazole and morpholine groups. These structural features are critical for its biological activity.

Anti-Tubercular Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anti-tubercular activity. The compound has been evaluated against Mycobacterium tuberculosis (Mtb).

Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μM)
17.7 ± 0.80.08
2NT0.32
3NT0.25
49.2 ± 1.50.09
INH0.2NT

Note: NT = Not Tested; INH = Isoniazid, a standard reference drug .

The compound demonstrated a binding affinity to the target protein DprE1, which is crucial for its anti-tubercular mechanism. The binding energy was calculated to be -8.4 kcal/mol, indicating a strong interaction with the protein's active site .

Anticancer Activity

In addition to its anti-tubercular properties, this compound has shown promising anticancer activity across various cell lines. Studies have indicated that it induces apoptosis in cancer cells through mechanisms involving caspase activation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF-715.0
U93725.9
A54910.5

These values suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cell lines, primarily through the activation of caspases .
  • Inhibition of Key Enzymes : The compound also inhibits enzymes critical for cancer cell proliferation and survival, such as carbonic anhydrases (hCA IX and XII), at nanomolar concentrations .

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Case Study on Anti-Tubercular Efficacy : A study demonstrated that benzothiazole derivatives significantly reduced bacterial load in infected macrophages, showcasing their potential as therapeutic agents against tuberculosis.
  • Case Study on Cancer Treatment : In vivo studies indicated that similar compounds led to tumor regression in mouse models, emphasizing their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic architecture?

  • Methodological Answer : Multi-step synthesis involving sequential functionalization of the pyrazole and benzothiazole cores is typical. Key steps include:

  • N-Alkylation : Use of 2-(morpholin-4-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine-ethyl substituent.
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-5-carboxylic acid and the benzothiazole-2-amine derivative.
  • Purification : Continuous flow reactors (CFRs) can enhance reaction efficiency and reduce side products .

Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s stereochemistry or solid-state conformation?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities.
  • Refinement : Incorporate hydrogen atom positions using riding models and validate via R-factor convergence (<5% discrepancy).
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm solution-phase conformation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., Factor Xa for pyrazole carboxamides).
  • Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HepG2) to assess permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents influencing target affinity?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., ethyl → trifluoromethyl on pyrazole; morpholine → piperazine).
  • Activity Profiling : Test analogs against a panel of targets (e.g., proteases, kinases) using high-throughput screening (HTS).
  • Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

Q. What experimental and computational approaches resolve contradictions between predicted and observed bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate HTS results with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff).
  • Metabolite Screening : Use hepatocyte models to identify off-target interactions or metabolic inactivation.
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability of ligand-target complexes .

Q. How can process engineering improve scalability while maintaining enantiomeric purity during synthesis?

  • Methodological Answer :

  • CFR Optimization : Adjust residence time and temperature gradients to minimize racemization (e.g., 60°C, 20 min residence).
  • Chiral Resolution : Use immobilized lipases (e.g., CAL-B) for kinetic resolution of intermediates.
  • PAT Integration : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.